4-Hydroxy-2-methyl-1-phenylpentan-1-one
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Overview
Description
4-Hydroxy-2-methyl-1-phenylpentan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of pentanone, featuring a hydroxyl group and a phenyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-1-phenylpentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between acetophenone and isobutyraldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The final product is then purified through distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methyl-1-phenylpentanoic acid.
Reduction: Formation of 4-hydroxy-2-methyl-1-phenylpentanol.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-2-methyl-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-1-phenylpentan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Hydroxy-2-methyl-1-phenylpentan-1-one can be compared with other similar compounds such as:
4-Hydroxy-4-methyl-2-pentanone: Lacks the phenyl group, leading to different chemical properties and applications.
4-Methyl-1-phenylpentan-1-one:
2-Methyl-1-phenylpentan-1-one: Lacks both the hydroxyl and phenyl groups, resulting in distinct chemical behavior.
The presence of both the hydroxyl and phenyl groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
648927-82-6 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9(8-10(2)13)12(14)11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3 |
InChI Key |
LMLBCYRWCVQZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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